4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C13H12N4S3 and its molecular weight is 320.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The electrophilic halocyclization of 3-substituted 4-allyl-1,2,4-triazole-5(1H)-thiones leads to the production of thiazolo[2,3-c]-[1,2,4]triazoles, which have potential applications in pharmacology (Kochikyan et al., 2015).
Monohalogenation Process
- Monohalogenation of 4-allyl-3-allylamino-1,2,4-triazole-5-thione results in the selective formation of a thiazoline ring (Khripak et al., 2007).
Antioxidant and Antimicrobial Properties
- Certain 1,2,4-triazole-5(4H)-thione derivatives exhibit significant antioxidant properties and slight antimicrobial activity (Baytas et al., 2012).
Insecticidal Activity
- Tetrazole-linked triazole derivatives demonstrate notable insecticidal activity against certain pests (Maddila et al., 2015).
Synthesis Methods and Properties
- Novel methods for synthesizing alkylthio-substituted thiazole-thiones have been developed, with potential applications in various chemical reactions (Shi et al., 1994).
Crystal Structure Analysis
- Analysis of the crystal structure of certain triazole-thione derivatives provides insights into their molecular arrangement and stability (Xu et al., 2006).
Study of Synthesis and Properties
- Research on the synthesis and properties of S-derivatives of triazole-thiones has shown promise in the development of new substances with potential biological activity (Hotsulia & Fedotov, 2019).
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S3/c1-2-7-17-11(15-16-12(17)18)8-19-13-14-9-5-3-4-6-10(9)20-13/h2-6H,1,7-8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHMTBKLZKORJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.